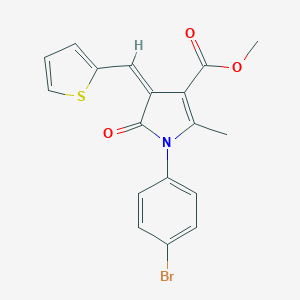
N-(2-bromophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide, commonly referred to as BRPC, is a synthetic compound that has gained significant attention in scientific research due to its potential in various fields, including medicinal chemistry, biochemistry, and pharmacology. BRPC is a cyclopropene derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
BRPC's mechanism of action is not fully understood, but it is believed to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, which play a role in tissue remodeling and repair.
Biochemical and Physiological Effects
BRPC has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, reducing the production of prostaglandins and reducing inflammation. Additionally, BRPC has been shown to inhibit the activity of MMPs, reducing the breakdown of extracellular matrix proteins and promoting tissue repair. BRPC has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth.
実験室実験の利点と制限
BRPC has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been extensively studied, and its mechanism of action and physiological effects are well understood. However, BRPC also has some limitations. It is not water-soluble, which can make it difficult to use in some experiments. Additionally, it has been shown to have some toxicity in animal models, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on BRPC. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and delivery method for BRPC in cancer treatment. Additionally, more research is needed to understand the mechanism of action of BRPC and its effects on other enzymes and pathways. Another area of interest is the potential use of BRPC in the treatment of inflammatory diseases, such as rheumatoid arthritis and colitis. Further studies are needed to determine the efficacy and safety of BRPC in these diseases.
合成法
BRPC can be synthesized through several methods, including the reaction of 2-bromobenzaldehyde with diphenylacetylene, followed by the reaction of the resulting product with ammonium acetate. Another method involves the reaction of 2-bromoacetophenone with diphenylacetylene, followed by the reaction of the resulting product with hydroxylamine hydrochloride. Both methods yield BRPC as a white solid with a high yield.
科学的研究の応用
BRPC has been extensively studied for its potential use in medicinal chemistry. It has been shown to have anticancer properties, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, BRPC has been shown to have anti-inflammatory properties, reducing inflammation in animal models of rheumatoid arthritis and colitis.
特性
製品名 |
N-(2-bromophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide |
|---|---|
分子式 |
C22H16BrNO |
分子量 |
390.3 g/mol |
IUPAC名 |
N-(2-bromophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide |
InChI |
InChI=1S/C22H16BrNO/c23-17-13-7-8-14-18(17)24-22(25)21-19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14,21H,(H,24,25) |
InChIキー |
YYMASROQZJXIBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C2C(=O)NC3=CC=CC=C3Br)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=C(C2C(=O)NC3=CC=CC=C3Br)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-(2,3-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299020.png)
![ethyl 2-[4-(cyanomethoxy)-3-ethoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299021.png)

![ethyl (5E)-5-[(2-chlorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B299030.png)


![ethyl 5-(4-fluorophenyl)-2-(2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299034.png)
![ethyl 2-[4-(cyanomethoxy)-3-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299035.png)
![ethyl 2-(2-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299036.png)
![ethyl 5-(4-fluorophenyl)-2-[3-methoxy-4-(2-propynyloxy)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299037.png)
![methyl 1-(4-ethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299038.png)
![ethyl 5-(4-fluorophenyl)-2-[4-(methoxycarbonyl)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299040.png)

![ethyl 2-[2-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299042.png)